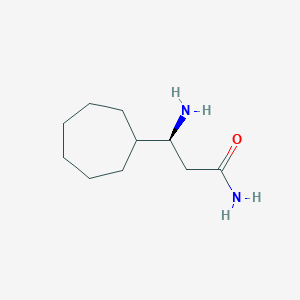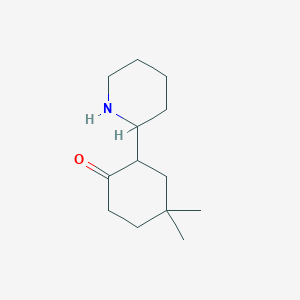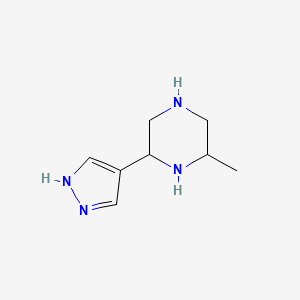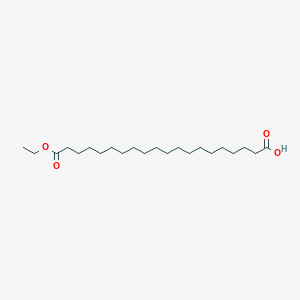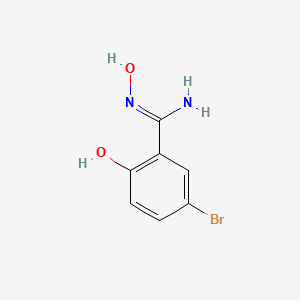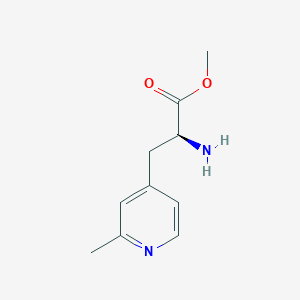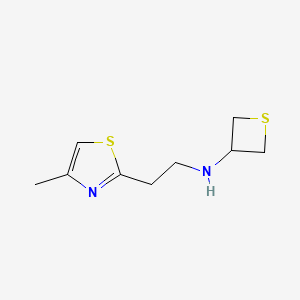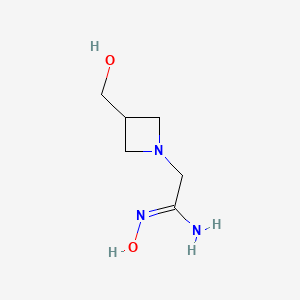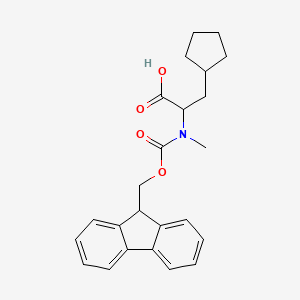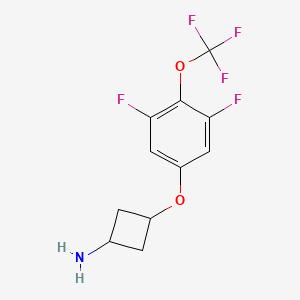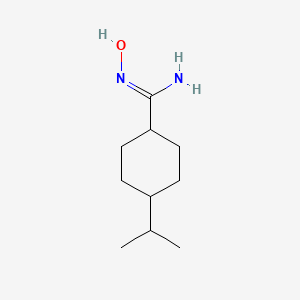![molecular formula C11H19N3 B13325641 4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13325641.png)
4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine is an organic compound with the molecular formula C11H19N3. This compound is characterized by a pyrazole ring substituted with a methyl group and a 1-methylcyclopentylmethyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methyl group and the 1-methylcyclopentylmethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
科学研究应用
4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-chloro-1-methylcyclopentane: This compound has a similar cyclopentyl structure but with a chlorine substituent.
Methylcyclopentane: This compound has a similar cyclopentyl structure but lacks the pyrazole ring.
Uniqueness
4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a cyclopentyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for research and development purposes.
属性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC 名称 |
4-methyl-1-[(1-methylcyclopentyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-9-7-14(13-10(9)12)8-11(2)5-3-4-6-11/h7H,3-6,8H2,1-2H3,(H2,12,13) |
InChI 键 |
YHPBMSJKLRGJCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1N)CC2(CCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



